1-Nitrononan-3-one
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Overview
Description
1-Nitrononan-3-one is an organic compound with the molecular formula C9H17NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrononan-3-one can be synthesized through several methods. One common approach involves the nitration of nonan-3-one. This process typically requires a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrononan-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst or chemical reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro acids or other oxidized products.
Reduction: Formation of amines.
Substitution: Formation of substituted nitro compounds.
Scientific Research Applications
1-Nitrononan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its reactive nitro group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-nitrononan-3-one involves its interaction with molecular targets through its nitro and ketone groups. The nitro group can participate in redox reactions, while the ketone group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Nitrooctan-3-one: Similar structure but with one less carbon atom.
1-Nitrodec-3-one: Similar structure but with one more carbon atom.
1-Nitrobutan-3-one: A shorter chain analog with similar reactivity.
Uniqueness: 1-Nitrononan-3-one is unique due to its specific chain length and the positioning of the nitro and ketone groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80693-41-0 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-nitrononan-3-one |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3 |
InChI Key |
JQUUOLKUVNDIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC[N+](=O)[O-] |
Origin of Product |
United States |
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